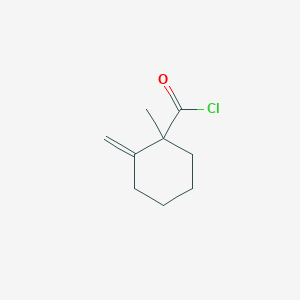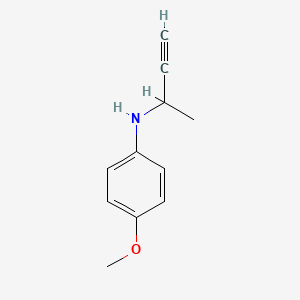
N-(But-3-yn-2-yl)-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(But-3-yn-2-yl)-4-methoxyaniline: is an organic compound that belongs to the class of anilines It features a methoxy group attached to the benzene ring and a but-3-yn-2-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of 4-methoxyaniline: The synthesis of N-(But-3-yn-2-yl)-4-methoxyaniline can be achieved through the alkylation of 4-methoxyaniline with but-3-yn-2-yl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by the addition of the but-3-yn-2-yl halide to form the desired product.
Sonogashira Coupling: Another method involves the Sonogashira coupling reaction between 4-methoxyaniline and a but-3-yn-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for introducing the alkyne group into the aniline derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(But-3-yn-2-yl)-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives with reduced alkyne groups. Catalytic hydrogenation using palladium on carbon is a typical method for this transformation.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced alkyne derivatives.
Substitution: Substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(But-3-yn-2-yl)-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aniline derivatives. Its alkyne group can be utilized in click chemistry reactions to label biomolecules.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(But-3-yn-2-yl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The alkyne group can participate in click chemistry reactions, enabling the labeling and tracking of biomolecules .
Comparación Con Compuestos Similares
N-(But-3-yn-2-yl)benzamide: This compound features a benzamide group instead of a methoxy group, leading to different reactivity and applications.
Hexanoic acid, but-3-yn-2-yl ester:
Uniqueness: N-(But-3-yn-2-yl)-4-methoxyaniline is unique due to the presence of both an alkyne group and a methoxy group on the aniline ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields. The methoxy group enhances the compound’s solubility and stability, while the alkyne group provides a site for further functionalization through click chemistry reactions.
Propiedades
Número CAS |
247123-16-6 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-but-3-yn-2-yl-4-methoxyaniline |
InChI |
InChI=1S/C11H13NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h1,5-9,12H,2-3H3 |
Clave InChI |
ICYFRKNXVRXFCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Pyrrolidin-3-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945913.png)
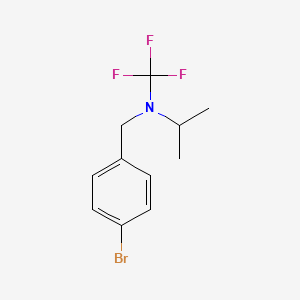
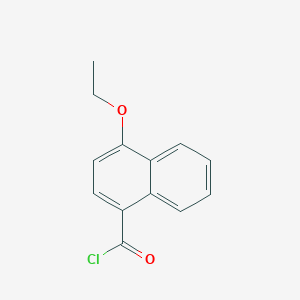

![N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine](/img/structure/B13945941.png)
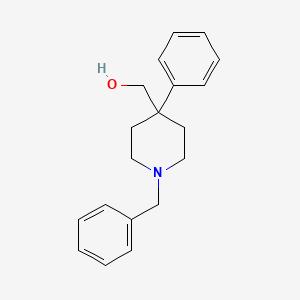
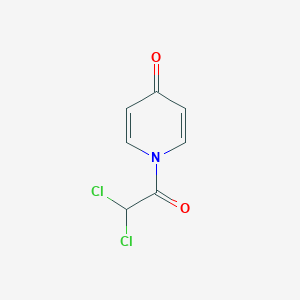

![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)
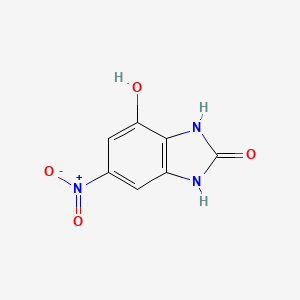
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)

